An In-depth Technical Guide to DL-Serine-2,3,3-d3
An In-depth Technical Guide to DL-Serine-2,3,3-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine-2,3,3-d3 is the deuterium-labeled form of DL-Serine, a racemic mixture of the D- and L-enantiomers of the amino acid serine. The incorporation of three deuterium atoms at the 2, 3, and 3 positions of the serine molecule makes it a valuable tool in various scientific and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.
Core Concepts
DL-Serine is a non-essential amino acid with diverse physiological roles. The L-isomer, L-Serine, is a fundamental component of proteins and a precursor for the biosynthesis of other amino acids (like glycine and cysteine), purines, pyrimidines, and complex lipids such as phosphatidylserine and sphingolipids[1]. The D-isomer, D-Serine, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission[2].
The key feature of DL-Serine-2,3,3-d3 is its isotopic enrichment. The mass difference introduced by the deuterium atoms allows it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical properties. This makes it an ideal internal standard for correcting for variations during sample preparation and analysis in quantitative assays[3]. Furthermore, the deuterium label enables the tracing of serine's metabolic fate in biological systems[4][5].
Chemical and Physical Properties
The chemical properties of DL-Serine-2,3,3-d3 are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₄D₃NO₃ | |
| Molecular Weight | 108.11 g/mol | |
| CAS Number | 70094-78-9 | |
| Appearance | White to off-white powder | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% | |
| Solubility | Soluble in water | General knowledge |
| Storage | Store at room temperature, protected from light and moisture. |
Applications in Research and Drug Development
Internal Standard for Quantitative Analysis
DL-Serine-2,3,3-d3 is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of D-serine and L-serine in various biological matrices, such as plasma, cerebrospinal fluid, and tissue homogenates. Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus effectively correcting for any analyte loss or ionization suppression/enhancement in the mass spectrometer.
Metabolic Tracer Studies
As a stable isotope-labeled compound, DL-Serine-2,3,3-d3 is an excellent tracer for studying serine metabolism in vitro and in vivo. By introducing the labeled serine into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. This approach, known as metabolic flux analysis, provides valuable insights into the activity of metabolic pathways under different physiological or pathological conditions. For example, it has been used to monitor serine metabolism in cancer cells using deuterium magnetic resonance spectroscopy (MRS) imaging.
Experimental Protocols
Quantification of D-Serine in Human Plasma using LC-MS/MS with DL-Serine-2,3,3-d3 as an Internal Standard
This protocol is adapted from a validated method for the direct quantitation of D-serine in human plasma.
1. Materials and Reagents:
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DL-Serine-2,3,3-d3 (Internal Standard, IS)
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D-Serine (Analyte)
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Methanol (HPLC grade)
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Formic acid
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Phosphate-buffered saline (PBS), pH 7.4
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Human plasma (control and study samples)
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Chiral HPLC column (e.g., Regis® ChiroSil RCA(+))
2. Preparation of Stock and Working Solutions:
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Prepare a stock solution of D-serine (e.g., 1 mg/mL) in a suitable solvent.
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Prepare a stock solution of DL-Serine-2,3,3-d3 (e.g., 1 mg/mL) in the same solvent.
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Prepare working standard solutions of D-serine by serial dilution of the stock solution.
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Prepare a working solution of the internal standard (DL-Serine-2,3,3-d3).
3. Sample Preparation:
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To 50 µL of plasma sample (or PBS for the calibration curve), add a fixed amount of the internal standard working solution.
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Precipitate proteins by adding a sufficient volume of cold methanol.
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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LC System: A standard HPLC or UHPLC system.
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Column: A chiral column capable of separating D- and L-serine.
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Mobile Phase: An appropriate mixture of aqueous and organic solvents with modifiers (e.g., formic acid).
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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MRM Transitions:
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D-Serine: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
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DL-Serine-2,3,3-d3 (IS): Monitor the corresponding transition for the deuterated internal standard.
-
5. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the D-serine standards.
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Determine the concentration of D-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data from a Validated LC-MS/MS Method:
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9997 |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity |
| Intra-day Precision (%CV) | ≤ 8.7% |
| Inter-day Precision (%CV) | ≤ 8.7% |
| Accuracy (%RE) | -7.0% to -6.1% |
| Matrix Effect (Plasma) | Analyte: 80.5 ± 14.0%, IS: 78.8% |
Visualizations
Serine Metabolic Pathways
The following diagram illustrates the central role of L-serine in cellular metabolism, including its synthesis from glycolysis, its conversion to other amino acids and its contribution to one-carbon metabolism.
Caption: Overview of L-Serine metabolic pathways.
D-Serine Signaling at the NMDA Receptor
D-Serine, synthesized from L-Serine, acts as a crucial co-agonist at the NMDA receptor, which is essential for its activation.
Caption: D-Serine's role as a co-agonist in NMDA receptor signaling.
Experimental Workflow for a Metabolic Tracer Study
This diagram outlines the general steps involved in a metabolic tracing experiment using DL-Serine-2,3,3-d3.
Caption: General workflow for a stable isotope tracer experiment.
Conclusion
DL-Serine-2,3,3-d3 is a powerful and versatile tool for researchers in the fields of metabolomics, drug discovery, and neuroscience. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements of serine enantiomers, while its application as a metabolic tracer provides deep insights into the complex and dynamic nature of serine metabolism. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the effective application of DL-Serine-2,3,3-d3 in a research setting.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
